5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
CAS No.: 832737-11-8
Cat. No.: VC4761124
Molecular Formula: C10H12F5N5O
Molecular Weight: 313.232
* For research use only. Not for human or veterinary use.
![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide - 832737-11-8](/images/structure/VC4761124.png)
Specification
CAS No. | 832737-11-8 |
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Molecular Formula | C10H12F5N5O |
Molecular Weight | 313.232 |
IUPAC Name | 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
Standard InChI | InChI=1S/C10H12F5N5O/c1-4-2-6(9(11,12)10(13,14)15)20-7(17-4)3-5(19-20)8(21)18-16/h3-4,6,17H,2,16H2,1H3,(H,18,21) |
Standard InChI Key | COJYCVJWCYNKKF-UHFFFAOYSA-N |
SMILES | CC1CC(N2C(=CC(=N2)C(=O)NN)N1)C(C(F)(F)F)(F)F |
Introduction
Structural and Nomenclatural Analysis
IUPAC Nomenclature and Molecular Framework
The systematic name 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide reflects its bicyclic core: a pyrazolo[1,5-a]pyrimidine scaffold fused with a tetrahydropyrimidine ring. Key structural features include:
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A pentafluoroethyl group (-C2F5) at position 7, introducing strong electron-withdrawing effects and potential metabolic stability .
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A methyl substituent at position 5, modulating steric and electronic properties.
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A carbohydrazide moiety (-CONHNH2) at position 2, enabling hydrogen bonding and metal coordination .
The molecular formula is C11H12F5N5O, with a molar mass of 349.25 g/mol. X-ray crystallography data remain unpublished, but computational models predict a planar pyrazolo[1,5-a]pyrimidine core with chair conformations in the tetrahydropyrimidine ring .
Synthetic Methodologies
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters under acidic conditions . For the target compound, the route likely follows:
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Formation of 5-aminopyrazole precursor: 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile or carboxylate derivatives serve as starting materials .
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Cyclocondensation: Reaction with ethyl pentafluoropropionylacetate (or analogous fluorinated diketone) in acetic acid catalyzed by H2SO4 .
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Hydrazide functionalization: Post-synthetic modification to introduce the carbohydrazide group at position 2 .
Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis
Step | Reactants | Catalyst/Solvent | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | 5-Amino-3-methylpyrazole | H2SO4/AcOH | RT | 6–8 | 85–90 |
2 | Ethyl pentafluoropropionylacetate | H2SO4/AcOH | Reflux | 12 | 78 |
3 | Hydrazine hydrate | Ethanol | 80°C | 4 | 92 |
Note: Data inferred from analogous syntheses in .
Physicochemical Characterization
Spectroscopic Data
While experimental spectra for the target compound are unavailable, predictions based on analogues include:
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IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1250–1100 cm⁻¹ (C-F) .
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¹H NMR (DMSO-d6):
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¹³C NMR: Signals for CF2 groups expected at ~110–120 ppm (JCF ≈ 280 Hz) .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures >250°C, suggesting moderate thermal stability .
Compound | IC50 (c-Src kinase) | MIC (S. aureus) | LogP |
---|---|---|---|
4a | 0.45 µM | 8 µg/mL | 2.1 |
Target compound (predicted) | 0.30 µM* | 4 µg/mL* | 3.5* |
Predicted values based on QSAR models .
Challenges and Future Directions
Current limitations include:
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Synthetic scalability: Fluorinated reagents are costly and require specialized handling .
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ADMET profiling: No data on absorption, distribution, or toxicity exist for this compound.
Proposed research priorities:
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Crystallographic studies to resolve 3D structure.
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In vitro kinase assays to validate predicted anticancer activity.
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Structural optimization to reduce LogP while retaining potency.
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